molecular formula C15H14N2O2 B14070123 Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate CAS No. 87829-01-4

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate

Cat. No.: B14070123
CAS No.: 87829-01-4
M. Wt: 254.28 g/mol
InChI Key: VYOGNCWJXUDRGP-UHFFFAOYSA-N
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Description

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzoate and contains a phenylhydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate typically involves the condensation of methyl 4-formylbenzoate with phenylhydrazine. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenylhydrazinylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazinylidene derivatives.

Scientific Research Applications

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(phenylhydrazinylidene)methyl]benzoate
  • Benzonitrile, 4-[(2-phenylhydrazinylidene)methyl]-

Uniqueness

Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylhydrazinylidene group allows for unique interactions with other molecules, making it valuable for various applications in research and industry.

Properties

CAS No.

87829-01-4

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 4-[(phenylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C15H14N2O2/c1-19-15(18)13-9-7-12(8-10-13)11-16-17-14-5-3-2-4-6-14/h2-11,17H,1H3

InChI Key

VYOGNCWJXUDRGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Origin of Product

United States

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